3-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
3-(4-Chlorophenyl)-N-(2,3-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2,3-dimethylaniline to form an imine intermediate This intermediate is then subjected to cyclization and oxidation reactions to form the benzopyran ring system
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-N-(2,3-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-Chlorophenyl)-N-(2,3-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study its interactions with biological targets, helping to elucidate its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-N-(2,3-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-4-carboxamide
- 3-(4-Chlorophenyl)-N-(2,3-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-2-carboxamide
Uniqueness
3-(4-Chlorophenyl)-N-(2,3-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide is unique due to the specific position of the carboxamide group on the benzopyran ring. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C24H20ClNO3 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C24H20ClNO3/c1-14-4-3-5-21(15(14)2)26-23(27)17-8-11-20-18(12-17)13-22(29-24(20)28)16-6-9-19(25)10-7-16/h3-12,22H,13H2,1-2H3,(H,26,27) |
InChI Key |
NOSNKLHVLWOWBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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